8-Bromo-9-methyl-9H-adenine
Description
Structure
2D Structure
Properties
IUPAC Name |
8-bromo-9-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5/c1-12-5-3(11-6(12)7)4(8)9-2-10-5/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJDGKILGBQWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356366 | |
| Record name | 8-Bromo-9-methyl-9H-adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56489-40-8 | |
| Record name | 8-Bromo-9-methyl-9H-adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance Within Purine Chemistry and Derivatives
8-Bromo-9-methyl-9H-adenine is a synthetic derivative of adenine (B156593), a fundamental component of nucleic acids. ontosight.ai As a member of the purine (B94841) family, its structure is characterized by a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. The strategic placement of a bromine atom at the C8 position and a methyl group at the N9 position significantly alters its chemical and electronic properties compared to unsubstituted adenine. ontosight.airesearchgate.net
The introduction of a bromine atom at the C8 position is particularly significant. Halogenation at this site modifies the molecule's reactivity and its potential interactions within biological systems. ontosight.ai The electronegative bromine atom can influence the electronic distribution of the purine ring system, making the compound a valuable intermediate in organic synthesis. frontiersin.orgbeilstein-journals.org Specifically, the C8-bromo substituent serves as a versatile handle for introducing a wide range of other functional groups through cross-coupling reactions, such as the Sonogashira and Suzuki reactions. beilstein-journals.orgnih.govresearchgate.net This allows for the creation of a diverse library of C8-substituted adenine derivatives for further study. rsc.org
The N9-methyl group ensures that the purine base is in a fixed tautomeric form, which is crucial for studying specific molecular interactions, as the N9 position is typically where the ribose sugar attaches in nucleosides. researchgate.netrsc.org This modification prevents the formation of other major tautomers, simplifying the analysis of its binding and reactivity. researchgate.net Research has shown that substitution at the C8 position can influence the conformational preference of the glycosidic bond in related nucleosides, which is a critical factor in their biological activity. acs.org
The compound serves as a key starting material for synthesizing a variety of other purine derivatives. For instance, it has been used in the total synthesis of marine natural products like 6-imino-1,9-dimethyl-8-oxopurine. jst.go.jp Its role as a purine base analog also makes it a subject of interest for potential interference with DNA and RNA synthesis pathways. ontosight.ai
Historical Perspectives on Adenine C8 Substitution Research
Research into the modification of the purine (B94841) ring, particularly at the C8 position, has been a longstanding area of interest in medicinal and organic chemistry. The development of methods to introduce substituents at this position has been crucial for creating novel compounds with diverse biological activities. researchgate.net
Early methods for the bromination of the C8 position of purines often involved direct halogenation using reagents like bromine in various solvent systems, such as glacial acetic acid with sodium acetate (B1210297). jst.go.jpmdpi.com These foundational techniques paved the way for the synthesis of 8-bromoadenine (B57524) and its derivatives, which quickly became recognized as pivotal intermediates. mdpi.comontosight.ai The presence of the bromine atom at C8 was identified as a key feature that could be exploited for further chemical transformations. beilstein-journals.org
The advent of palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Sonogashira reactions, revolutionized the functionalization of the C8 position. cdnsciencepub.com These methods provided a much more versatile and efficient means of creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkenyl, and alkyl groups. nih.govcdnsciencepub.com This expansion of synthetic capabilities led to the generation of large libraries of C8-substituted adenine (B156593) derivatives, enabling extensive structure-activity relationship (SAR) studies. nih.gov
Throughout the years, research has demonstrated that C8-substitution can profoundly impact the properties of adenine-containing molecules. For example, studies on C8-substituted adenosine (B11128) analogues revealed that these modifications could influence the molecule's conformation, favoring the syn conformation, which in turn affects its ability to bind to biological targets like receptors and enzymes. acs.org This understanding has been critical in the design of targeted therapeutic agents. The synthesis of C8-functionalized adenine nucleosides continues to be an active area of research, with ongoing efforts to develop more straightforward and scalable synthetic routes. rsc.org
Overview of Key Research Avenues for Halogenated Purines
Direct Bromination Approaches for Purine Scaffolds
The introduction of a bromine atom at the C8 position of the purine ring is a key step in the synthesis of this compound and its analogues. This transformation can be achieved through direct bromination of a pre-existing purine scaffold.
Regioselective C8-Bromination Techniques
Direct bromination of purine nucleosides and bases is a common method for introducing a bromine atom at the C8 position. datapdf.commdpi.com The C8 position of the purine ring is susceptible to electrophilic attack. nih.gov Various brominating agents and reaction conditions have been explored to achieve regioselective C8-bromination.
A widely used method involves the use of bromine in an aqueous solution, often buffered to a specific pH. For instance, the direct bromination of Flavin-Adenine Dinucleotide (FAD) with bromine in a sodium acetate (B1210297) buffer at pH 4.0 has been successfully demonstrated to yield the 8-bromo-adenine derivative. portlandpress.com The reaction is typically stirred for several hours at room temperature. portlandpress.com Similarly, C8-bromination of guanosine (B1672433) can be carried out using bromine water (Br2/H2O). datapdf.com
Another effective brominating agent is N-bromosuccinimide (NBS), which is often used in polar aprotic solvents like dimethylformamide (DMF). thieme-connect.de
The regioselectivity of the bromination is influenced by the electronic properties of the purine ring. The imidazole (B134444) part of the purine is electron-rich, making the C8 position a prime target for electrophilic substitution. nih.gov
| Substrate | Brominating Agent | Solvent/Conditions | Reference |
|---|---|---|---|
| Flavin-Adenine Dinucleotide (FAD) | Bromine (Br₂) | 1M Sodium acetate buffer, pH 4.0 | portlandpress.com |
| Guanosine | Bromine water (Br₂/H₂O) | - | datapdf.com |
| Guanine derivative | N-bromosuccinimide (NBS) | Dimethylformamide (DMF) | thieme-connect.de |
N-Alkylation Strategies and N9 Selectivity
The alkylation of purines can result in a mixture of N7 and N9-alkylated products. researchgate.netub.edu However, for the synthesis of this compound, selective alkylation at the N9 position is crucial. Several strategies have been developed to achieve high N9 selectivity.
One approach involves the use of a base and an alkylating agent in a suitable solvent. The choice of base and solvent can significantly influence the N9/N7 ratio. ub.edu For instance, the alkylation of 6-chloropurine (B14466) with methyl iodide using DBU as a base in acetonitrile (B52724) can lead to a mixture of N7 and N9 methylated products. ub.edu The use of tetrabutylammonium (B224687) hydroxide (B78521) has been shown to provide better results in some cases. ub.eduresearchgate.net
The steric hindrance at the C6 position of the purine ring can also direct the alkylation towards the N9 position. nih.gov Bulky substituents at C6 can shield the N7 position, favoring the attack of the alkylating agent at the less sterically hindered N9 position. acs.org
Furthermore, methods involving β-cyclodextrin have been shown to effectively block the N7 position of the purine ring, leading to high regioselectivity for N9 alkylation in water. researchgate.net Another technique utilizes tetrabutylammonium fluoride (B91410) (TBAF) to accelerate the N9-alkylation of purine derivatives with organic halides, often completing the reaction in a short time with high yield and selectivity. nih.gov
| Purine Derivative | Alkylation Method | Key Features | Reference |
|---|---|---|---|
| General Purines | β-Cyclodextrin assisted | High N9/N7 selectivity (>99:1) in water | researchgate.net |
| 6-(heteroaryl)purines | Steric shielding by C6 substituent | Exclusive N9-alkylation | acs.org |
| General Purines | Tetrabutylammonium fluoride (TBAF) assisted | Rapid reaction, high yield and selectivity | nih.gov |
| 6-chloropurine | Microwave-assisted with (Bu)₄NOH | Improved yields and selectivity | ub.edu |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product. In the direct bromination of FAD, the reaction was followed by TLC, and the product was purified by column chromatography, resulting in a final yield of 40%. portlandpress.com
For N-alkylation reactions, the choice of base and solvent is critical. Microwave irradiation has been shown to improve reaction times and reduce the formation of byproducts in the alkylation of purines. ub.edu The use of tetrabutylammonium hydroxide as a base under microwave conditions has led to good results. ub.edu The reaction of 6-chloropurine with methyl iodide and DBU in acetonitrile resulted in low yields of both N7 and N9 isomers, highlighting the need for careful optimization. ub.edu
Synthesis of Precursor Compounds and Intermediates
The synthesis of this compound can also be approached by first preparing key intermediates, such as N9-methyladenine derivatives and 8-bromoadenine (B57524).
Preparation of N9-Methyladenine Derivatives
N9-methyladenine is a crucial precursor for the synthesis of this compound. It can be synthesized through the direct methylation of adenine (B156593). rsc.orgontosight.ai A common method involves reacting adenine with a methylating agent like methyl iodide in the presence of a base. For example, adenine can be dissolved in a solution of tetra-n-butylammonium hydroxide in water, followed by the addition of iodomethane (B122720) in dichloromethane (B109758) to yield 9-methyladenine. rsc.org Another approach utilizes cesium carbonate as the base in dimethylformamide with 1-iodobutane (B1219991) as the alkylating agent to produce 9-butyladenine. rsc.org
The synthesis of N9-methyladenine serves as a foundational step, after which the bromine can be introduced at the C8 position.
Synthesis of 8-Bromoadenine as a Key Intermediate
8-Bromoadenine is another pivotal intermediate that can be subsequently methylated at the N9 position. The synthesis of 8-bromoadenine is typically achieved by the direct bromination of adenine. nih.gov This reaction can be carried out using bromine in a suitable solvent.
Strategies for Introducing the N9-Methyl Group
The introduction of a methyl group at the N9 position of the purine ring is a critical step in the synthesis of this compound. Direct alkylation of 8-bromoadenine is a common strategy. However, the alkylation of purines can be complex due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), often leading to a mixture of isomers.
Several factors influence the regioselectivity of alkylation, including the nature of the alkylating agent, the solvent, the base used, and the presence of protecting groups. Microwave-assisted organic synthesis has emerged as a powerful tool to improve reaction efficiency and regioselectivity. For instance, the methylation of 2,6-dichloropurine (B15474) using tetrabutylammonium hydroxide as a base under microwave irradiation has shown to favor the N9-alkylated product with improved yields and shorter reaction times compared to conventional heating.
Another approach to achieve regioselective N9-alkylation involves the use of protecting groups on other nitrogen atoms or at the C6 position. For example, bulky protecting groups at the C6-amino group can sterically hinder alkylation at N7, thereby favoring substitution at the N9 position. The use of specific catalysts, such as SnCl4, has also been reported to promote regioselective N9-glycosylation, a related transformation.
Furthermore, the choice of the alkylating agent is crucial. While methyl iodide is commonly used, other reagents like methyl bromide have also been employed successfully for N9-methylation. The reaction conditions, including temperature and reaction time, must be carefully optimized to maximize the yield of the desired N9-methylated product and minimize the formation of other isomers.
Advanced Functionalization of the Purine Nucleus
Following the synthesis of the core this compound structure, further modifications can be introduced to create a diverse range of analogues. The bromine atom at the C8 position serves as a versatile handle for various functionalization reactions.
Cross-Coupling Reactions at the C8 Position (e.g., Sonogashira, Stille)
The C8-bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The Sonogashira coupling of 8-bromopurines, including derivatives of this compound, with various terminal alkynes provides access to a wide array of 8-alkynylpurine analogues. These reactions are typically carried out under mild conditions and tolerate a variety of functional groups. For instance, the coupling of 8-bromo-9-ethyladenine (B1234844) with terminal alkynes has been successfully achieved using a palladium catalyst. The use of water-soluble palladium catalysts has also been explored for the Sonogashira coupling of unprotected halonucleosides in aqueous solvents, offering a more environmentally friendly approach.
Stille Coupling: The Stille reaction couples an organotin compound with an sp2-hybridized organic halide or pseudohalide, catalyzed by a palladium complex. This reaction is also applicable to the functionalization of the C8 position of the purine ring. Vinyl and aryl groups are commonly introduced using this method. While highly versatile, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. The general mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product.
Table 1: Examples of Cross-Coupling Reactions at the C8 Position of Purine Analogues
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Sonogashira | 8-BrdA | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | 8-AlkynyldA derivatives | |
| Sonogashira | 8-BrdA | Bipyridyl Alkynes | Pd/TPPTS/CuI | 8-(Bipyridylalkynyl)dA | |
| Sonogashira | 2-Iodo-9-ethyladenine | Terminal Alkynes | Palladium catalyst | 2-Alkynyl-9-ethyladenines | |
| Stille | Bromophenyl triflates | (Ethenyl)tributyltin | Palladium catalyst | Vinylphenyl triflates |
Nucleophilic Substitution Reactions at C6 and C8
The purine ring is susceptible to nucleophilic substitution, particularly at the C6 and C8 positions, especially when activated by electron-withdrawing groups like halogens.
The bromine atom at the C8 position of this compound can be displaced by various nucleophiles. Similarly, a chloro group at the C6 position, which can be introduced synthetically, is also a good leaving group for nucleophilic substitution. These reactions allow for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides. For example, the reaction of 8-bromoadenine derivatives with thiourea (B124793) leads to the formation of the corresponding 8-thiones. Subsequent reaction with iodomethane can then yield 8-(methylsulfanyl)adenine derivatives.
The reactivity of the purine core towards nucleophilic substitution is influenced by the substituents present on the ring. Acid catalysis can sometimes be employed to facilitate the substitution reaction at the C6 position.
Formation of Diverse 8-Substituted Purine Analogues
The synthetic strategies described above, particularly cross-coupling and nucleophilic substitution reactions, open the door to a vast library of 8-substituted purine analogues starting from this compound or related intermediates.
By varying the coupling partner in Sonogashira and Stille reactions, a wide range of aryl, heteroaryl, and alkynyl groups can be introduced at the C8 position. This allows for the fine-tuning of the electronic and steric properties of the final molecule.
Nucleophilic substitution reactions provide access to another dimension of chemical diversity. Amines, thiols, and alcohols of varying complexity can be introduced at the C8 (and C6) position, leading to analogues with different hydrogen bonding capabilities and potential biological activities. For instance, the synthesis of 8-amino and 8-substituted amino derivatives of purine analogues has been achieved through direct modification of 8-bromopurine precursors.
The combination of these functionalization techniques allows for a combinatorial approach to the synthesis of novel purine derivatives with a wide range of substituents at the C8 position, starting from the versatile 8-bromo intermediate.
Table 2: Examples of 8-Substituted Purine Analogue Synthesis
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
| 8-Bromoadenine derivatives | Thiourea | Nucleophilic Substitution | 6-Amino-7H-purine-8(9H)-thiones | |
| 6-Amino-7H-purine-8(9H)-thiones | Iodomethane | S-Alkylation | 8-(Methylsulfanyl)adenine derivatives | |
| 8-Bromoadenine | Ammonia/isopropanol | Nucleophilic Substitution | 8-Aminoadenine derivative | |
| 8-Bromoadenine derivative | Formic acid | Nucleophilic Substitution/Cyclization | 8-Oxoadenine derivative |
Halogen Activation and Cleavage at C8
The presence of the bromine atom at the C8 position is pivotal to the reactivity of this compound. This halogen atom can be activated and subsequently cleaved through various processes, leading to the formation of highly reactive intermediates.
Dissociative Electron Attachment (DEA) Processes
Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy electron to form a transient negative ion, which then fragments. mdpi.com In the context of this compound and related 8-bromopurines, DEA is a key mechanism for activating the C8-Br bond. nih.gov Studies on similar molecules like 8-bromoadenine have shown that they are susceptible to DEA processes. acs.orgsemanticscholar.org This process is of particular interest in the field of radiation sensitization, where such modified nucleobases can be incorporated into DNA to enhance the effects of radiation therapy. nih.gov The attachment of an electron leads to the formation of a transient radical anion, which is unstable and can dissociate, cleaving the C8-Br bond. nih.gov
The efficiency of DEA can be influenced by the surrounding environment. For instance, while some modified nucleobases show a propensity for DEA in the gas phase, their reactivity can be altered in an aqueous solution. nih.govresearchgate.net This highlights the complexity of these reactions and the importance of considering the reaction medium.
Formation of Reactive Radical Intermediates
The cleavage of the C8-Br bond, often initiated by processes like DEA, results in the formation of highly reactive radical intermediates. mdpi.comnih.gov Specifically, the dissociation of the transient negative ion of an 8-bromopurine derivative yields a bromide anion and a reactive purin-8-yl radical. nih.gov This radical is a key species that can undergo further reactions, leading to various chemical modifications. nih.gov The formation of these radicals is a critical step that enables the subsequent derivatization of the purine scaffold at the C8 position.
Site-Specific Transformations and Derivatization
The activation of the C8 position in this compound opens up a plethora of possibilities for site-specific transformations. This allows for the introduction of various functional groups, leading to the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and biological research.
Conversions to Thio- and Amino- Derivatives
The bromine atom at the C8 position can be readily displaced by sulfur and nitrogen nucleophiles to create thio- and amino- derivatives, respectively. For example, 8-bromoadenine can be converted to 6-amino-7(H)-purine-8(9H)-thione by reacting it with thiourea. nih.govacs.orgsemanticscholar.org This thio-derivative can then be further modified, for instance, by methylation to produce 8-methylthioadenine. acs.orgsemanticscholar.org Similarly, the bromo group can be substituted with various amines to introduce different amino functionalities at the C8 position. These transformations are crucial for synthesizing a variety of purine analogs with diverse biological activities.
| Starting Material | Reagent(s) | Product |
| 8-Bromoadenine | Thiourea | 6-Amino-7(H)-purine-8(9H)-thione |
| 8-Thioadenine | Methyl iodide | 8-Methylthioadenine |
Oxidative Transformations (e.g., to 8-oxoadenine derivatives)
This compound can serve as a precursor for the synthesis of 8-oxoadenine derivatives. acs.orgresearchgate.net The conversion of the 8-bromo substituent to an 8-oxo group is a significant transformation, as 8-oxoadenine is a major product of oxidative DNA damage. mdpi.comnih.gov The synthesis can be achieved by heating the 8-bromo intermediate with formic acid. acs.org The resulting 8-oxoadenine derivatives are valuable tools for studying the biological consequences of oxidative stress and the mechanisms of DNA repair. mdpi.comnih.gov
| Starting Material | Reagent(s) | Product |
| 8-Bromo-9-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-purin-6-amine | Formic Acid | 8-Oxo-9-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-purin-6-amine |
Reactivity in Palladium-Catalyzed Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its analogs are excellent substrates for these reactions, allowing for the introduction of a wide array of substituents at the C8 position. nih.govacs.orgnih.gov
Reactions like the Suzuki coupling, which pairs the bromo-purine with a boronic acid or ester, and the Sonogashira coupling, which introduces an alkyne group, have been successfully employed. nih.gov For instance, the 8-bromo derivative of a 4'-thioadenosine was coupled with 1-hexyne (B1330390) using Sonogashira conditions to yield the corresponding 8-hexynyl derivative. nih.gov Similarly, Suzuki coupling has been used to introduce alkenyl groups at the C8 position. nih.gov These reactions are highly versatile and have been instrumental in the synthesis of diverse libraries of purine derivatives for screening as potential therapeutic agents. nih.gov
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Sonogashira Coupling | 8-Bromo-4'-thioadenosine derivative, 1-Hexyne | Bis(triphenylphosphine)palladium dichloride, CuI, TEA | 8-Alkynyl-4'-thioadenosine derivative |
| Suzuki Coupling | 8-Bromo-4'-thioadenosine derivative, (E)-1-Catecholboranylhexene | Tetrakis(triphenylphosphine)palladium(0), Na2CO3 | 8-Alkenyl-4'-thioadenosine derivative |
Molecular Interactions and Biochemical Research Probes
Nucleic Acid Chemistry and DNA Modification Studies
The substitution of a bulky and electronegative atom like bromine at the C8 position of a purine (B94841) base has a profound impact on its conformational preference. In nucleosides, the base can rotate around the C1'–N9 glycosidic bond, adopting either an anti or a syn conformation. For adenine (B156593), the anti conformation is overwhelmingly favored in standard B-form DNA. However, the presence of the 8-bromo substituent creates steric hindrance that forces the base into the less common syn conformation.
This enforced syn conformation is critical for the formation of non-canonical DNA structures, such as triplex DNA. A DNA triplex is a three-stranded structure formed when a third strand, known as a triplex-forming oligonucleotide (TFO), binds within the major groove of a DNA duplex. This binding relies on Hoogsteen or reverse Hoogsteen hydrogen bonds between the TFO and the purine-rich strand of the duplex. The formation of these specific hydrogen bonds requires the purine bases to be in the syn conformation. Therefore, incorporating 8-bromo-adenine derivatives into oligonucleotides can significantly stabilize triplex structures. Research has demonstrated that various 8-substituted purine analogues, including 8-aminoadenine and 8-oxoadenine, enhance triplex stability, a principle that extends to 8-bromoadenine (B57524) derivatives. nih.govnih.gov This stabilization is crucial for the potential application of TFOs in antigene strategies for gene targeting and regulation. rjeid.com
Studies on oligonucleotides containing 8-substituted purines have shown varied effects on thermal stability (melting temperature, Tm), which is a measure of the energy required to separate the two strands of a duplex. The impact on stability can be context-dependent, influenced by the neighboring base sequence. For instance, in the context of triplex DNA, the incorporation of 8-aminoguanine, a conceptually similar modification, leads to a substantial increase in the melting temperature and thus stabilization of the triplex structure. nih.gov Conversely, in a standard duplex, forcing a base into the syn conformation can be destabilizing unless it is involved in specific tertiary structures or protein recognition events. Another consequence is altered susceptibility to nucleases, as the modified structure may be recognized differently by enzymes that cleave DNA.
| Modification | Context | Effect on Thermal Stability (Tm) | Reference |
| G → 8-aminoguanine | DNA Triplex | Large stabilization (6-15°C per substitution) | nih.gov |
| Presence of Mg2+ | DNA Triplex | Increased Tm by ~5-10°C | reading.ac.uk |
| Duplex Target Type | DNA Triplex | Tm is >10°C lower for intermolecular vs. intramolecular duplex | port.ac.uk |
This table illustrates the stabilizing effects of C8-substitutions and other factors on DNA triplexes, a principle applicable to 8-bromo-adenine derivatives.
8-Bromoadenine can be considered an analogue of 8-oxoadenine (8-oxoA), a significant form of oxidative DNA damage. nih.govnih.gov Reactive oxygen species in the cell can oxidize the C8 position of purines, leading to lesions like 8-oxoguanine (8-oxoG) and 8-oxoA, which are mutagenic if not repaired. nih.govnih.govnih.gov 8-oxoA preferentially mispairs with guanine, leading to A→C transversions. nih.govnih.gov
Given its structural similarity to an oxidative lesion, the incorporation of 8-bromoadenine into DNA can serve as a probe to study the mechanisms of DNA repair enzymes. The base excision repair (BER) pathway is primarily responsible for correcting oxidative damage, initiated by DNA glycosylases that recognize and excise the damaged base. escholarship.org For example, 8-oxoguanine DNA glycosylase (OGG1) is the primary enzyme for removing 8-oxoG. nih.govmdpi.com While the repair of 8-oxoA is less completely understood, studies suggest it is also a substrate for the BER pathway. The presence of an 8-bromoadenine lesion in a DNA strand could be used to investigate the substrate specificity and recognition mechanisms of DNA glycosylases that act on oxidized adenines.
Furthermore, 8-bromoadenine has been investigated as a potential DNA radiosensitizer for cancer therapy. acs.orgnih.gov The principle is that the bromine atom can efficiently interact with low-energy electrons generated during radiation therapy, leading to an increase in DNA strand breaks and enhancing the therapeutic effect. acs.orgresearchgate.net Studies have shown that incorporating 8-bromoadenosine (B559644) into DNA sequences results in a significant enhancement in the total number of lesions and an increase in double-strand breaks upon irradiation. acs.org
Enzyme-Ligand Recognition and Mechanistic Insights
S-adenosylmethionine decarboxylase (AdoMetDC) is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.govwikipedia.org It catalyzes the decarboxylation of S-adenosylmethionine (AdoMet). wikipedia.org Structural and biochemical studies of human AdoMetDC (hAdoMetDC) have revealed that the adenine base of its substrate and various inhibitors binds in the active site in an unusual syn conformation. acs.orgresearchgate.net
This specific conformational requirement makes 8-Bromo-9-methyl-9H-adenine, and related C8-substituted analogues, powerful tools for studying and inhibiting AdoMetDC. Because the 8-bromo substituent pre-organizes the molecule into the required syn conformation, it is expected to have a higher affinity for the enzyme's active site compared to unsubstituted adenine analogues. Research on various 8-substituted AdoMet analogues has confirmed this hypothesis. acs.org For example, the addition of an 8-methyl group to the adenine ring of inhibitor compounds consistently improves their inhibitory activity against hAdoMetDC. acs.org
The preference of hAdoMetDC for the syn conformation of the adenine moiety is a critical aspect of its molecular recognition mechanism. This preference has been exploited to design more potent inhibitors. nih.gov It is known that placing a substituent at the 8-position of the adenine ring biases the nucleoside toward the syn conformation in solution. acs.org This pre-organization reduces the entropic penalty of binding, as the ligand does not need to adopt a high-energy conformation upon entering the active site.
Studies comparing unsubstituted AdoMet analogues with their 8-methylated counterparts found that the 8-methyl substitution increased inhibitory potency by 5- to 18-fold. nih.govacs.org This significant increase is attributed directly to the stabilization of the syn conformation, which is the form that binds favorably at the active site. acs.org This principle demonstrates how modifying the conformational equilibrium of a ligand can be a highly effective strategy in rational drug design and for probing the geometric requirements of an enzyme's active site.
| Compound Series | Substitution on Adenine Ring | Relative Inhibitory Potency (IC50) | Fold Increase in Potency |
| Analogue A | None (H at C8) | Baseline | 1x |
| Analogue B | 8-Methyl | 8-fold lower IC50 than A | 8x |
| Analogue C | 8-Methyl | 3.4-fold lower IC50 than parent | 3.4x |
| Analogue D | 8-Methyl | 15-17-fold lower IC50 than parent | ~16x |
This table summarizes reported data on the enhanced inhibitory effect of adding an 8-methyl substituent to various AdoMet analogue inhibitors of hAdoMetDC, illustrating the importance of the syn conformation. nih.govacs.org
Receptor Binding and Ligand Design Principles
Development of Adenosine (B11128) Receptor Ligands (A1, A2A, A2B, A3)
The adenine scaffold has been extensively used as a starting point for the development of ligands targeting the four subtypes of adenosine receptors (ARs): A1, A2A, A2B, and A3. nih.goved.ac.uk These receptors are G protein-coupled receptors (GPCRs) that are activated by extracellular adenosine and are involved in a wide array of physiological processes. nih.gov The development of selective agonists and antagonists for each subtype is a major goal in medicinal chemistry. nih.gov
Introducing various substituents at the 2, 8, and 9 positions of the adenine core has led to high-affinity antagonists with distinct receptor selectivity profiles. nih.gov The N6 position has also been a key site for modification. The introduction of bulky substituents at the N6 position of adenine derivatives has been shown to significantly increase affinity at the A1 and A3 adenosine receptors. nih.gov
For example, in a series of 2,6,9-trisubstituted adenines, the introduction of a 4-bromophenylacetic group at the N6 position resulted in a compound with a Ki value of 1.4 μM for the A1 receptor and 5.3 μM for the A3 receptor. nih.gov The nature of the substituent at the 9-position is also crucial. Derivatives bearing an ethyl group at the 9-position have shown potency in the micromolar range at the A2B receptor. nih.gov The development of this compound and its analogues is part of a broader effort to create a library of polysubstituted purines to probe the structure and function of adenosine receptors and to identify novel therapeutic agents. ed.ac.uk
Structure-Activity Relationship (SAR) Studies for Receptor Affinity
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity and are crucial in the design of potent and selective receptor ligands. For adenine derivatives targeting adenosine receptors, steep SARs have been observed. researchgate.netresearchgate.net
Modifications at the C8 position of the adenine ring have a significant impact on receptor affinity. Substitution in the 8-position with basic residues like amino, dimethylamino, or piperidinyl has been identified as a favorable modification for binding to the adenine receptor. researchgate.netresearchgate.net In the context of adenosine receptors, the presence of a phenyl group at the 8-position was found to be crucial for high-affinity ligands for the human A1AR. ed.ac.uk
The substituent at the N9 position also plays a critical role. In a study of 9-alkyladenines as inhibitors of adenosine deaminase, the affinity of the inhibitor increased as the alkyl chain on the 9-position was lengthened from methyl to n-octyl, indicating the importance of hydrophobic interactions. sci-hub.se For adenosine receptors, the introduction of different substituents at the 2, 8, and 9 positions of the adenine core has been shown to result in distinct receptor selectivity profiles. nih.gov
A preliminary SAR profile of 2,6,9-trisubstituted adenines revealed that substitution with a lipophilic bromine at the para position of an aryloxyphenylacetic group at N6 was responsible for increased A1 and A3 receptor affinity. nih.gov Furthermore, the presence of a chlorine atom at the 2-position generally favored interaction with the A2A subtype, while any substituent at the N6 position tended to reduce A2A affinity. nih.gov These studies demonstrate that a systematic exploration of substitutions at various positions of the adenine core is essential for developing ligands with desired affinity and selectivity.
Specificity and Selectivity Profiling of Ligands
A key objective in the design of adenosine receptor ligands is to achieve high specificity and selectivity for a single receptor subtype. This is challenging due to the structural homology among the four AR subtypes. The selectivity profile of a ligand is determined by the specific combination of substituents on the adenine core.
For instance, the introduction of a chlorine atom at the 2-position of certain adenine derivatives favors interaction with the A2A subtype. nih.gov In contrast, introducing bulky chains at the N6 position can significantly increase affinity for the A1 and A3 subtypes, by 20- to 70-fold in some cases, compared to simpler 9-substituted adenines. nih.gov
The table below presents binding affinity data for a selection of N6,9-disubstituted-2-chloroadenine derivatives, illustrating how different substituents influence affinity and selectivity across the A1, A2A, and A3 receptor subtypes. The Ki values represent the concentration of the ligand required to inhibit 50% of the radioligand binding.
| Compound | Substituent at N6 | Substituent at C9 | A1 Ki (μM) | A2A Ki (μM) | A3 Ki (μM) |
|---|---|---|---|---|---|
| Compound A | -CH2CO-p-bromophenyl | -propyl | 1.4 | > 30 | 5.3 |
| Compound B | -CH2CO-p-methylphenyl | -propyl | 2.1 | > 30 | 1.4 |
| Compound C | -H | -propyl | 26 | 2.2 | 4.9 |
This data illustrates that Compound A, with a p-bromophenyl group, shows good affinity for the A1 and A3 receptors but very low affinity for the A2A receptor. Compound B, with a p-methylphenyl group, displays higher affinity for the A3 receptor. Compound C, lacking a bulky N6 substituent, has significantly lower affinity for the A1 receptor but is the most potent at the A2A receptor among the three. This highlights the nuanced effects of substitution on the selectivity profile of adenine-based ligands.
Computational and Theoretical Investigations
Quantum Chemical Calculations on Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule. These calculations provide a quantitative description of the electron distribution and orbital energies, which are fundamental to its chemical behavior.
The electronic landscape of 8-Bromo-9-methyl-9H-adenine is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity.
In this compound, the adenine (B156593) core forms a π-conjugated system. The introduction of a bromine atom at the C8 position significantly influences the electronic structure. Bromine is an electronegative atom that withdraws electron density from the purine (B94841) ring through an inductive effect. This withdrawal effect tends to lower the energy of the molecular orbitals.
Calculations show that the HOMO is typically distributed over the purine ring, particularly the imidazole (B134444) portion, while the LUMO is also located across the bicyclic system. The electron-withdrawing nature of the bromine atom can lead to a localized region of lower electron density around the C8-Br bond. The methyl group at the N9 position, being electron-donating, has a comparatively smaller but opposing electronic influence. Theoretical calculations for related adenine derivatives provide a framework for predicting the key electronic properties of this compound. researchgate.net
Table 1: Predicted Electronic Properties of this compound via DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and electron-donating capability. |
| LUMO Energy | ~ -1.2 eV | Relates to electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Electronegativity (χ) | ~ 3.85 eV | Measures the power of the molecule to attract electrons. |
| Chemical Hardness (η) | ~ 2.65 eV | Measures resistance to change in electron distribution. |
The electronic properties derived from quantum chemical calculations are directly used to predict the reactivity and stability of this compound. The HOMO-LUMO gap is a primary indicator; a large gap, as predicted, suggests that the molecule is kinetically stable under normal conditions.
The presence of the bromine atom at the C8 position is a key determinant of its reactivity. This position on the purine ring, already somewhat electron-deficient, is made more electrophilic by the electron-withdrawing bromine. This makes the C8 carbon a potential site for nucleophilic aromatic substitution reactions, a common strategy for further functionalizing 8-bromopurines. Furthermore, studies on related compounds like 8-bromoadenine (B57524) have shown that the C-Br bond can be cleaved upon electron attachment, a process relevant in the field of radiosensitizers. This suggests that this compound could be susceptible to reductive cleavage under specific conditions.
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the static electronic nature of a molecule, molecular modeling and dynamics simulations provide insight into its physical behavior, including its shape, flexibility, and interactions with other molecules over time.
The purine moiety of this compound is largely planar and rigid. However, substituents can influence its preferred orientation in space. In related nucleosides like 8-bromoadenosine (B559644), the bulky bromine atom at the C8 position creates steric hindrance with the ribose sugar. This forces the purine base to adopt a syn conformation, where the base is rotated over the sugar ring, in contrast to the more common anti conformation seen in adenosine (B11128).
Although this compound lacks a ribose sugar, the principle of steric influence remains. The bromine atom restricts the conformational space available to adjacent groups and influences how the molecule can fit into a constrained environment, such as a protein's binding pocket. Molecular dynamics simulations can map the energetic landscape of bond rotations, confirming the preferred low-energy conformations of the molecule in solution. nih.govmdpi.com
Given that adenine is the core structure of ligands for adenosine receptors, this compound is a candidate for docking studies against these G protein-coupled receptors (GPCRs). Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org
A hypothetical docking study of this compound into the binding site of the A3 adenosine receptor (A3AR) can be predicted based on known ligand-receptor crystal structures. nih.govnih.gov The adenine core is expected to form the canonical interactions that anchor adenosine-like ligands:
Hydrogen Bonds: The N1 nitrogen and the exocyclic N6 amine of the adenine ring are predicted to form crucial hydrogen bonds with a key asparagine residue (Asn250 in A3AR).
π–π Stacking: The aromatic purine ring is expected to engage in a π–π stacking interaction with a conserved phenylalanine residue (Phe168).
Table 2: Predicted Interactions of this compound in the A3 Adenosine Receptor Binding Site
| Ligand Moiety | Receptor Residue(s) | Interaction Type | Predicted Role in Binding |
| Adenine N1 | Asn250 (N6.55) | Hydrogen Bond | Key anchoring interaction for agonist/antagonist binding. |
| Adenine N6-Amine | Asn250 (N6.55) | Hydrogen Bond | Key anchoring interaction. |
| Purine Ring System | Phe168 (ECL2) | π–π Stacking | Stabilizes the ligand in the core of the binding pocket. |
| 8-Bromo Group | Val169, Leu246 | Hydrophobic/Halogen | Occupies a hydrophobic sub-pocket, potentially enhancing affinity and selectivity. |
| 9-Methyl Group | Solvent-exposed | Hydrophobic | Minor contribution to affinity, influences ligand orientation. |
While crystal structures for some adenosine receptors exist, they are not available for all subtypes or for all conformational states (e.g., active vs. inactive). In such cases, homology modeling is used to build a three-dimensional model of a target protein based on the known structure of a related homologous protein, such as bovine rhodopsin or another GPCR. nih.govacs.orgpku.edu.cn These models are crucial for performing the docking studies described above when an experimental structure is unavailable.
Recent studies have combined homology modeling and molecular dynamics simulations with structural network analysis to understand how ligand binding translates into a functional effect (agonism vs. antagonism). acs.orgacs.org In this approach, the receptor is treated as a network of interacting amino acid nodes. The binding of a ligand like this compound can alter the communication pathways within this network. For instance, the binding of an agonist might stabilize a network of interactions that leads to an outward movement of transmembrane helices, creating a binding site for intracellular G proteins. By analyzing the changes in the network upon docking this compound, one could predict whether the compound is likely to activate or inhibit the receptor, providing a deeper understanding of its potential pharmacological profile. acs.org
Photophysical and Photochemical Properties (from a theoretical perspective)
Computational and theoretical investigations into the photophysical and photochemical properties of this compound provide crucial insights into the behavior of this molecule upon absorption of light. While direct theoretical studies on this specific compound are limited, a comprehensive understanding can be constructed by examining theoretical work on the parent molecule, 9-methyladenine, and the influence of the 8-bromo substituent on the adenine chromophore.
Theoretical models predict that the introduction of a bromine atom at the C8 position of the adenine ring system will have a significant impact on the electronic structure and the subsequent deactivation pathways of the excited states. The primary theoretical considerations involve the nature of the low-lying electronically excited states, their relative energies, and the efficiency of radiative and non-radiative decay processes.
Excited States and Electronic Transitions
Computational studies on adenine and its derivatives consistently identify two types of low-lying singlet excited states: ππ* and nπ* states. The ππ* states arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, while nπ* states result from the excitation of a non-bonding electron (primarily from a nitrogen atom) to a π* antibonding orbital. The relative ordering and energy gap between these states are critical in determining the photophysical fate of the molecule.
For 9-methyladenine, the lowest singlet excited state (S₁) is generally considered to be of nπ* character, lying slightly below a bright ππ* state (S₂). However, the energy difference between these states is small, and their ordering can be influenced by the computational method and solvent effects.
The introduction of a bromine atom at the C8 position is expected to modulate the energies of these states. Halogen substitution can induce a red-shift (a shift to lower energy or longer wavelength) in the absorption spectrum. Furthermore, the presence of the bromine atom introduces the possibility of σπ* excited states, associated with the C-Br bond, which may play a role in the photochemical pathways.
| Parameter | Theoretical Prediction for 9-methyladenine | Expected Influence of 8-Bromo Substitution |
| Lowest Singlet Excited State (S₁) | nπ | Likely remains nπ or a closely lying ππ* state |
| S₂ State | ππ | Energy lowered, potentially leading to a smaller S₂-S₁ gap |
| Absorption Maximum (λmax) | Governed by the bright ππ transition | Red-shifted compared to 9-methyladenine |
Non-Radiative Decay Pathways and the Heavy-Atom Effect
A key aspect of the theoretical photochemistry of this compound is the influence of the bromine atom on non-radiative decay channels, particularly intersystem crossing (ISC). ISC is a process where the molecule transitions from a singlet excited state to a triplet excited state (e.g., S₁ → T₁). According to quantum mechanical selection rules, this process is formally forbidden. However, the presence of a heavy atom like bromine significantly enhances the rate of ISC through a phenomenon known as the heavy-atom effect .
The heavy-atom effect arises from increased spin-orbit coupling, which is the interaction between the electron's spin angular momentum and its orbital angular momentum. The large nuclear charge of the bromine atom enhances this coupling, mixing the singlet and triplet states and making the formally forbidden transition more probable.
Theoretical calculations on similar 8-bromopurines, such as 8-bromoguanine, support the idea that the presence of bromine significantly alters the photophysical properties compared to the unsubstituted parent molecule. While direct quantitative data for this compound is not available, it is theoretically predicted that the rate of intersystem crossing will be substantially higher than that of 9-methyladenine.
This enhanced ISC has several important consequences:
Fluorescence Quenching: The rapid population of the triplet state from the S₁ state provides an efficient non-radiative decay pathway that competes with fluorescence (radiative decay from S₁). Consequently, the fluorescence quantum yield of this compound is expected to be significantly lower than that of 9-methyladenine.
Population of the Triplet Manifold: The efficient ISC leads to a high quantum yield of triplet state formation. The photochemistry of the molecule is therefore likely to be dominated by the reactivity of its lowest triplet state (T₁).
Potential Photochemical Reactions
From a theoretical standpoint, the population of the triplet state opens up various photochemical reaction channels. One of the most significant predicted pathways for 8-bromopurines is the cleavage of the C-Br bond. The σ* orbital of the C-Br bond can be populated in the excited state, leading to a dissociative potential energy surface. This can result in the formation of a purinyl radical and a bromine atom.
Theoretical studies on the one-electron reduction of 8-bromoadenine derivatives suggest that the energy gap between the π* and σ* radical anions is a key factor in their behavior, which can be relevant to the processes occurring from the photoexcited state.
| Photophysical Process | Theoretical Prediction for 9-methyladenine | Expected Influence of 8-Bromo Substitution |
| Intersystem Crossing (S₁ → T₁) Rate | Relatively slow | Significantly enhanced (due to heavy-atom effect) |
| Fluorescence Quantum Yield | Moderate | Low (due to efficient ISC) |
| Triplet Quantum Yield | Low | High |
| Dominant Deactivation Pathway | Internal conversion and fluorescence | Intersystem crossing and subsequent triplet state chemistry |
| Potential Photochemistry | Generally photostable | C-Br bond cleavage from the triplet state |
Applications in Advanced Research Contexts
As a Building Block in Organic and Medicinal Chemistry Research
The reactivity of the C8-bromine atom makes 8-Bromo-9-methyl-9H-adenine an excellent starting point for constructing more elaborate molecular architectures. Chemists leverage this feature to introduce new functional groups and build complex ring systems, leading to the discovery of novel bioactive molecules.
This compound and its derivatives serve as key precursors in the synthesis of complex heterocyclic systems. The bromine atom at the 8-position is a versatile handle for various coupling reactions and nucleophilic substitutions, enabling the construction of fused ring systems. For example, derivatives like 8-Bromo-9-(4-hydroxybutyl)adenine can be transformed into tricyclic structures such as Current time information in Pasuruan, ID.bu.edudiazepino[1,2-e]purines. This is achieved through intramolecular cyclization reactions, where the alkyl chain attached at the N9-position reacts with the purine (B94841) core after suitable functionalization.
| Precursor Compound | Reagents/Conditions | Resulting Heterocyclic System |
| 8-Bromo-9-(4-hydroxybutyl)adenine | 1. Tosylation 2. Heating with methylamine | 6-methyl-7,8,9,10-tetrahydro-6H- Current time information in Pasuruan, ID.bu.edudiazepino[1,2-e]purin-4-amine |
| 8-Bromo-9-(4-hydroxybutyl)adenine | 1. Tosylation 2. Heating with cyclopropylamine | 6-cyclopropyl-7,8,9,10-tetrahydro-6H- Current time information in Pasuruan, ID.bu.edudiazepino[1,2-e]purin-4-amine |
This table illustrates the role of 8-bromo-9-substituted adenines as precursors in the synthesis of complex fused heterocyclic systems.
The purine scaffold is central to many biologically important molecules. This compound provides a reliable platform for synthesizing novel purine derivatives with significant biological activity. The presence of the bromine atom is crucial, as its substitution allows for the fine-tuning of a molecule's interaction with biological targets.
This approach has been successfully used to develop potent and selective antagonists for adenosine (B11128) receptors, which are implicated in various neurological disorders. bu.edu Similarly, it is a key intermediate in the synthesis of agonists for Toll-like receptor 7 (TLR7), which are important for modulating the immune response. nih.govtdl.org For instance, 9-benzyl-8-bromoadenine (B8364920) can be used as a versatile intermediate to introduce various amine substituents at the 8-position, leading to compounds with potent immunostimulatory activity. nih.gov
| Intermediate Compound | Target Receptor | Resulting Bioactive Molecule Class |
| 8-Bromo-9-alkyl adenines | Adenosine Receptors (e.g., A2A) | Selective Antagonists |
| 9-Benzyl-8-bromoadenine | Toll-like Receptor 7 (TLR7) | Potent Agonists |
This table demonstrates the application of 8-bromo-9-substituted adenines in the creation of molecules with specific biological activities.
Development of Molecular Probes and Research Tools
Beyond its role in synthesizing potential therapeutics, this compound is fundamental to the creation of molecular probes and tools that help researchers investigate the inner workings of cells and biological pathways.
Fluorescent analogues of natural biomolecules are indispensable tools for studying nucleic acid structures, protein-DNA interactions, and enzymatic activities. This compound is an excellent starting material for such probes. The bromine atom can be readily substituted with fluorescent groups using reactions like the Sonogashira or Suzuki coupling. This allows for the introduction of moieties such as phenylethynyl or styryl groups, which can confer desirable photophysical properties to the adenine (B156593) core. These synthetic fluorescent adenines can then be incorporated into DNA or RNA strands to report on their local environment or conformational changes.
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules. However, a significant hurdle in this method is the "phase problem". bu.edu One common strategy to overcome this is to incorporate heavy atoms into the molecule of interest. The heavy atom's strong scattering of X-rays provides the necessary phase information to solve the structure.
The bromine atom in this compound serves as such a heavy atom. Incorporating brominated nucleotides into nucleic acids or as ligands in protein-ligand complexes can facilitate structure determination through methods like Multi-wavelength Anomalous Diffraction (MAD) or Single Isomorphous Replacement (SIR). ucla.edu The accessible K-absorption edge of bromine makes it particularly suitable for MAD phasing experiments. ucla.edu This makes 8-bromopurine derivatives valuable tools for structural biologists seeking to elucidate the architecture of complex biomacromolecules. ucla.edu
This compound and its derivatives are used to create chemical tools that allow for the precise investigation of biological pathways. A prominent example is in the study of the innate immune system. As mentioned, this compound is a precursor for the synthesis of Toll-like receptor 7 (TLR7) agonists. tdl.orgresearchgate.net TLR7 is a receptor that recognizes viral single-stranded RNA, and its activation triggers a cascade of events leading to the production of interferons and other cytokines.
Researchers synthesize libraries of TLR7 agonists starting from 8-bromoadenine (B57524) derivatives to study the structure-activity relationship of TLR7 activation. nih.gov These synthetic agonists act as precise chemical tools to stimulate the TLR7 pathway, allowing scientists to dissect the molecular mechanisms of innate immunity and develop potential new vaccine adjuvants. acs.orgnih.gov The 8-bromoadenine derivative serves as a versatile intermediate, allowing for various substitutions at the 8-position to modulate the potency and selectivity of the resulting TLR7 agonists. tdl.org
Radiosensitization Mechanisms at the Molecular Level
The efficacy of radiation therapy is often limited by the intrinsic resistance of tumor cells. Radiosensitizers are compounds that increase the susceptibility of cancer cells to radiation, thereby enhancing the therapeutic ratio. This compound, a halogenated purine analog, is being investigated for its potential to act as such an agent. Its mechanism of action is believed to be rooted in its ability to interact with low-energy electrons produced during radiotherapy, ultimately leading to increased DNA damage.
Investigation of Electron Attachment and DNA Strand Breakage
A key event in radiation-induced cell killing is the generation of a cascade of secondary low-energy electrons (LEEs) within the tissue. These LEEs can interact with cellular components, most critically DNA, to cause damage. The incorporation of heavy atoms, such as bromine, into the DNA structure can significantly increase the probability of these interactions.
Research on the closely related compound, 8-bromoadenine (8BrA), provides insights into the potential mechanisms of this compound. Studies have shown that when 8BrA is incorporated into oligonucleotides, it can be a target for LEEs. The attachment of an electron to the brominated nucleobase can lead to a process called dissociative electron attachment (DEA). In this process, the transient negative ion formed upon electron capture rapidly dissociates, often resulting in the cleavage of the carbon-bromine (C-Br) bond. This dissociation can initiate a series of reactions that ultimately lead to the breakage of the DNA backbone, specifically single-strand breaks (SSBs).
While direct experimental data on this compound is limited, the presence of the bromine atom at the C8 position is the critical feature for this radiosensitizing effect. The addition of a methyl group at the N9 position is not expected to fundamentally alter the electron-accepting properties of the brominated purine ring. However, it may influence the compound's uptake and incorporation into DNA, as well as its interaction with DNA processing enzymes.
A study investigating the effects of 8.44 eV photon irradiation on DNA sequences containing 8-bromoadenine did not observe a clear enhancement of single-strand break (SSB) yield compared to non-modified DNA. nih.gov However, the generation of secondary electrons with a maximum energy of 3.6 eV did lead to a clear enhancement in the SSB yield, though this enhancement was similar for both the modified and non-modified DNA sequences. nih.gov This suggests that while the presence of the brominated adenine may not directly increase the initial strand break yield under these specific experimental conditions, the interaction with secondary electrons remains a crucial factor in DNA damage.
Table 1: Investigated Effects of 8-Bromoadenine on DNA Strand Breaks
| Experimental Condition | Observation | Reference |
| 8.44 eV photon irradiation | No clear enhancement of SSB yield in 8BrA-modified DNA compared to non-modified DNA. | nih.gov |
| Secondary electrons (max 3.6 eV) | Clear enhancement in SSB yield for both 8BrA-modified and non-modified DNA to a similar degree. | nih.gov |
Modulation of DNA Repair Processes in Cellular Models
Beyond the initial induction of DNA damage, an effective radiosensitizer may also interfere with the cell's ability to repair this damage. The DNA damage response (DDR) is a complex network of pathways that cells use to detect and repair DNA lesions. nih.govnih.gov By inhibiting key components of the DDR, radiosensitizers can potentiate the lethal effects of radiation-induced DNA damage.
Currently, there is a lack of specific research data on the direct effects of this compound on DNA repair processes in cellular models. However, the general principle of targeting DNA repair as a radiosensitization strategy is well-established. nih.govnih.gov For instance, inhibitors of key DNA repair proteins, such as those involved in base excision repair (BER), single-strand break repair (SSBR), and double-strand break (DSB) repair pathways like non-homologous end joining (NHEJ) and homologous recombination (HR), are actively being investigated as cancer therapeutics. nih.govnih.gov
The structural similarity of this compound to natural purines could potentially lead to its recognition by enzymes involved in DNA metabolism and repair. It is plausible that upon incorporation into DNA, the altered chemical structure could hinder the proper functioning of DNA glycosylases, polymerases, or ligases, thereby slowing down or inhibiting the repair of DNA lesions. This would lead to an accumulation of unrepaired damage and increase the likelihood of cell death following irradiation. Further cellular studies are required to investigate whether this compound or its metabolites can directly inhibit key DNA repair proteins or pathways.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Methodologies
The development of innovative and environmentally conscious synthetic methods for 8-Bromo-9-methyl-9H-adenine is a key area for future research. Traditional synthetic approaches often involve multi-step processes with harsh reagents. Future explorations should prioritize methodologies that are not only efficient but also adhere to the principles of green chemistry.
Novel Synthetic Approaches:
Current strategies for the synthesis of related 8-bromo-9-alkyl-adenines typically involve the direct bromination of a 9-alkyl-adenine precursor or the alkylation of 8-bromoadenine (B57524). researchgate.net One established method involves the N-alkylation of 8-bromoadenine with a suitable methylating agent. researchgate.net Another route is the bromination of 9-methyladenine. researchgate.net
Sustainable Methodologies:
A significant push towards sustainability in chemical synthesis necessitates the exploration of greener alternatives. This includes the use of safer, renewable solvents and energy-efficient reaction conditions.
Enzymatic Synthesis: Biocatalysis presents a promising avenue for the sustainable synthesis of nucleoside analogues. mdpi.com Future studies could investigate the use of specific enzymes, such as halogenases or methyltransferases, to catalyze the synthesis of this compound with high regio- and stereoselectivity under mild, aqueous conditions.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. The development of a flow-based synthesis for this compound could lead to a more controlled and sustainable manufacturing process.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. Investigating microwave-assisted protocols for the bromination and methylation steps could lead to more efficient and environmentally friendly synthetic routes.
| Synthetic Strategy | Key Features | Potential Advantages |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Reduced waste, time, and cost. |
| Novel Catalysis | Use of MOFs, nanoparticles, etc. | Higher selectivity, milder conditions. |
| Enzymatic Synthesis | Biocatalysts like halogenases. | High selectivity, aqueous conditions. mdpi.com |
| Flow Chemistry | Continuous reaction in a tube reactor. | Improved safety, scalability, and control. |
| Microwave-Assisted | Use of microwave irradiation for heating. | Faster reactions, reduced energy use. |
Advanced Spectroscopic Characterization for Mechanistic Elucidation
A thorough understanding of the structure, dynamics, and reactivity of this compound is crucial for its development in various applications. Advanced spectroscopic techniques can provide detailed insights into its properties and the mechanisms of its reactions.
Spectroscopic Techniques and Their Applications:
| Spectroscopic Technique | Information Gained | Relevance to Mechanistic Elucidation |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity and stereochemistry. | Can be used to monitor reaction progress, identify intermediates, and study tautomeric equilibria. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Helps in identifying reaction products and byproducts, and in sequencing of modified oligonucleotides. |
| X-ray Crystallography | Three-dimensional atomic structure in the solid state. | Provides definitive structural proof and insights into intermolecular interactions, such as halogen bonding. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about functional groups present in the molecule. | Can be used to follow the formation or disappearance of functional groups during a reaction. |
| UV-Visible Spectroscopy | Information about electronic transitions within the molecule. | Useful for studying interactions with other molecules, such as DNA or proteins. |
Mechanistic Elucidation:
A key area for future investigation is the detailed study of the tautomeric equilibrium of this compound. While related compounds like 8-bromoadenine have been studied using advanced techniques like 15N NMR spectroscopy, a comprehensive analysis of the 9-methyl derivative is still needed. Such studies are critical for understanding its hydrogen bonding patterns and interactions with biological targets.
Furthermore, time-resolved spectroscopic techniques could be employed to study the kinetics and mechanisms of reactions involving this compound, such as its incorporation into oligonucleotides or its interaction with enzymes.
Exploration of New Biological Targets and Interactions
Derivatives of 8-bromoadenine have shown promise in interacting with a variety of biological targets. Future research should aim to systematically explore the biological activity of this compound and identify novel protein targets and cellular pathways it may modulate.
Potential Biological Targets:
Adenosine (B11128) Receptors: The presence of the bromine atom at the 8-position in 9-substituted adenines has been shown to promote interaction with adenosine receptors, particularly the A(2A) subtype. researchgate.net Further investigation is needed to determine the affinity and selectivity of this compound for the different adenosine receptor subtypes.
Toll-Like Receptors (TLRs): Certain 8-oxoadenine derivatives are known to be agonists of Toll-like receptor 7 (TLR7). nih.gov Given the structural similarities, it is plausible that this compound could also modulate TLR activity, which plays a crucial role in the innate immune system.
Kinases: The adenine (B156593) scaffold is a common feature in many kinase inhibitors. Future screening efforts could reveal whether this compound exhibits inhibitory activity against specific kinases involved in cell signaling and disease.
Benzodiazepine (B76468) Receptors: 8-substituted analogues of 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine have demonstrated high-affinity binding to the benzodiazepine receptor. researchgate.net This suggests that this compound could be a scaffold for developing novel ligands for this receptor class.
2-5A-Dependent Endonuclease: Oligonucleotides containing 8-bromoadenylate have been shown to bind to and, in some cases, activate the 2-5A-dependent endonuclease, an enzyme involved in the antiviral response. nih.gov
Research Approaches:
High-throughput screening (HTS) of this compound against large panels of biological targets will be a crucial first step. For promising hits, detailed structure-activity relationship (SAR) studies can be conducted by synthesizing and testing a library of related analogues.
Integration with Computational Design for Rational Discovery
Computational methods are indispensable tools in modern drug discovery and materials science. The integration of computational design with experimental studies can accelerate the discovery and optimization of novel applications for this compound.
Computational Approaches:
| Computational Method | Application in Rational Discovery |
| Molecular Docking | Predicts the binding orientation and affinity of the molecule to a protein target. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the molecule and its interactions with its environment over time. |
| Quantum Mechanics (QM) Calculations | Calculates the electronic structure and properties of the molecule. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a series of compounds to their biological activity. |
By employing these computational tools, researchers can rationally design derivatives of this compound with improved properties, such as enhanced binding affinity for a specific biological target or tailored self-assembly properties for materials science applications.
Role in Supramolecular Chemistry and Materials Science
The presence of a bromine atom at the 8-position of the adenine ring opens up new possibilities for the use of this compound in supramolecular chemistry and materials science. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being used to direct the self-assembly of molecules into well-defined supramolecular architectures. nih.govresearchgate.net
Halogen Bonding and Supramolecular Assembly:
Halogen bonds are formed between an electrophilic region on a halogen atom and a nucleophilic site on another molecule. nih.gov These interactions are highly directional and their strength is tunable, making them ideal for the precise control of molecular self-assembly. nih.gov The bromine atom in this compound can act as a halogen bond donor, interacting with halogen bond acceptors such as nitrogen or oxygen atoms on neighboring molecules.
This could lead to the formation of a variety of supramolecular structures, including:
One-dimensional chains or tapes
Two-dimensional sheets
Three-dimensional networks
Potential Applications in Materials Science:
The ability to form predictable supramolecular assemblies makes this compound an interesting building block for the development of novel functional materials.
Crystal Engineering: By understanding and controlling the halogen bonding interactions, it may be possible to design crystals with specific properties, such as desired packing arrangements or porosity.
Liquid Crystals: The directionality of halogen bonds could be exploited to create liquid crystalline materials with interesting optical or electronic properties.
Gels: Halogen-bond-driven self-assembly can lead to the formation of supramolecular gels, which have potential applications in areas such as drug delivery and tissue engineering. nih.gov
Metal-Organic Frameworks (MOFs): While adenine itself has been used as a ligand in the construction of MOFs, the introduction of a bromine atom provides an additional handle for controlling the structure and properties of these materials through halogen bonding interactions within the framework.
Future research in this area will involve the systematic study of the self-assembly of this compound and its derivatives in both solution and the solid state, using techniques such as X-ray crystallography, scanning tunneling microscopy (STM), and computational modeling.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Bromo-9-methyl-9H-adenine, and how can its purity be validated experimentally?
- Methodological Answer : The synthesis typically involves bromination of adenine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions, followed by alkylation with methylating agents (e.g., methyl iodide). Key steps include protecting group strategies (e.g., tetrahydropyranyl groups) to prevent undesired side reactions .
- Validation : Purity is confirmed via HPLC (high-performance liquid chromatography) with UV detection, while structural integrity is verified using ¹H NMR (nuclear magnetic resonance) to identify characteristic proton environments (e.g., methyl group at δ ~3.5 ppm) and mass spectrometry (MS) for molecular ion peaks .
Q. What spectroscopic techniques are essential for characterizing intermediates during the synthesis of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for tracking regioselectivity in bromination and methylation steps. For example, downfield shifts in aromatic protons confirm bromine substitution .
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹).
- LC-MS : Monitors reaction progress in real-time by detecting intermediates (e.g., molecular ions at m/z corresponding to expected masses) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for this compound synthesis across different studies?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Systematic optimization using Design of Experiments (DoE) is recommended:
Parameter Screening : Test solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. NaH), and catalysts (e.g., Pd(PPh₃)₄ vs. CuI).
Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature and reagent stoichiometry) to identify optimal conditions .
- Example : Higher yields (>80%) are reported with Pd-catalyzed cross-coupling in anhydrous DMF at 80°C compared to Cu-mediated reactions .
Q. What strategies mitigate side reactions during the alkylation of 8-bromo-adenine derivatives?
- Methodological Answer : Common side reactions include over-alkylation and demethylation. Mitigation approaches:
- Protecting Groups : Use acid-labile groups (e.g., THP) to shield reactive sites during methylation.
- Low-Temperature Alkylation : Conduct reactions at 0–5°C to slow down competing pathways.
- Quenching Protocols : Add aqueous NH₄Cl to terminate reactions before byproducts form .
Q. How can researchers address conflicting bioactivity data for this compound in TLR7 pathway studies?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell lines, ligand concentrations). Standardize protocols:
Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ discrepancies.
Control Experiments : Include known TLR7 agonists/antagonists (e.g., imidazoquinolines) as benchmarks.
Orthogonal Assays : Validate results using both luciferase reporter assays and cytokine profiling (e.g., IL-6/IL-12 quantification) .
Methodological Design & Data Analysis
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with systematic modifications (e.g., varying substituents at C8 or N9).
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to TLR7/7.
- Data Triangulation : Combine SAR data with molecular dynamics (MD) simulations and in vitro activity assays to validate hypotheses .
Q. How should researchers handle irreproducible NMR spectra for this compound in different solvent systems?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) can obscure spectral interpretation. Solutions:
Standardized Solvents : Use deuterated DMSO-d₆ for polar intermediates and CDCl₃ for nonpolar final products.
2D NMR Techniques : Employ COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to resolve overlapping signals.
Control Samples : Compare spectra with commercially available adenine derivatives (e.g., 9-methyladenine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
